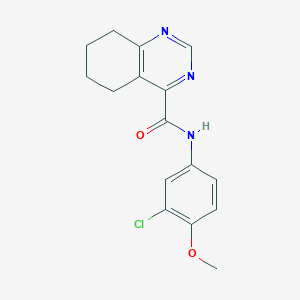

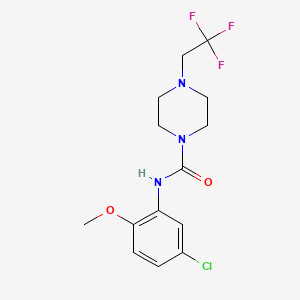

![molecular formula C16H11ClFNO4S B2896202 methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1358469-38-1](/img/structure/B2896202.png)

methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases. They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For example, a derivative of 1,4-thiazine was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature . The reactants were gently stirred for 3 h at 80 °C and after that they were cooled .Molecular Structure Analysis

Thiazine derivatives are important because they are biological constituents of many biomolecules and drugs . They contain heterocyclic frameworks and it is commonly reported that heterocycles having sulphur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds .Chemical Reactions Analysis

Derivatives of 1,4-benzothiazine carboxylates were synthesized by cyclocondensing β- keto esters with 2-aminobenzenethiols using CAN as a catalyst at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazine derivatives have been recognized for their potent antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Agents

These compounds have shown promising results as anticancer agents . Their ability to interfere with cell proliferation and induce apoptosis in cancer cells is of significant interest in oncology research .

Antihypertensive Applications

The benzothiazine derivatives are explored for their potential as antihypertensive drugs . They can modulate blood pressure by affecting vascular smooth muscle tone and renal function .

Antidiabetic Effects

Research has indicated that these molecules may have applications in treating diabetes by influencing insulin release and glucose metabolism .

KATP Channel Activators

Some thiazine derivatives act as KATP channel activators . They have the potential to regulate potassium channels in pancreatic β-cells, which is crucial for insulin secretion and could be used in managing type 2 diabetes .

AMPA Receptor Modulators

These compounds have been synthesized and tested as positive allosteric modulators of the AMPA receptors . This application is particularly relevant in neurological research, where modulation of these receptors can influence synaptic transmission and plasticity .

Anti-inflammatory and Analgesic Properties

Thiazine derivatives exhibit anti-inflammatory and analgesic properties , making them candidates for the development of new pain relief medications .

Antiviral and Antimalarial Activity

The structural features of thiazine derivatives allow them to be effective against certain viruses and the malaria parasite, providing a pathway for the development of novel antiviral and antimalarial drugs .

Direcciones Futuras

The development of new antibiotics has decreased dramatically during the last decade . Overuse of currently available antibiotics, efflux mechanisms of bacteria, genetic modifications or mutations leads to the development of Multi-Drug Resistance (MDR) bacterial strains . Therefore, further exploration and research into thiazine derivatives, such as “methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide”, could potentially lead to the development of new drugs .

Propiedades

IUPAC Name |

methyl 4-(4-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-7-4-11(18)8-14(13)24(15,21)22/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCDBCOSPIYMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

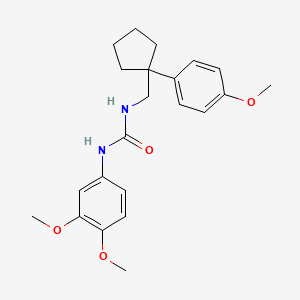

![ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2896120.png)

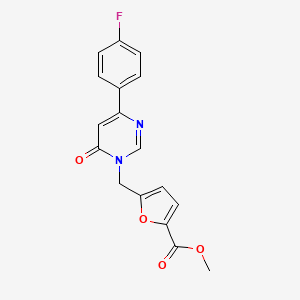

![2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2896126.png)

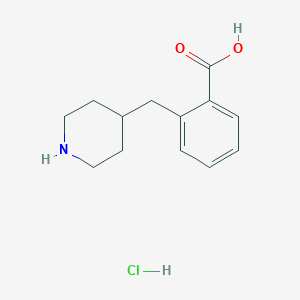

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)

![2-Chloro-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2896129.png)

![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2896135.png)